Cross-Species Urinary Excretion Abundance: Target Compound vs. Major Carbidopa Metabolites II and III
In a definitive cross-species metabolism study of carbidopa in human, rhesus monkey, dog, and rat, Metabolite V (3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid) was quantified as representing less than 5% of total urinary radioactivity in the dog. By contrast, the non-α-hydroxylated analog Metabolite II (2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid) accounted for ~10% in human and monkey and 16% in dog, while Metabolite III (2-methyl-3,4-dihydroxyphenylpropionic acid) represented 10%, 17%, and 19% in human, monkey, and dog, respectively [1].
| Evidence Dimension | Urinary excretion abundance (% of total urinary radioactivity derived from radiolabeled carbidopa) in dog |
|---|---|
| Target Compound Data | Metabolite V: < 5% of urinary radioactivity in dog |
| Comparator Or Baseline | Metabolite II: 16% in dog; Metabolite III: 19% in dog |
| Quantified Difference | Metabolite V represents at least 3.2- to 3.8-fold lower urinary abundance than the major metabolites II and III in the dog model |
| Conditions | GLC analysis of pooled urine following oral administration of radiolabeled carbidopa (Vickers et al., J. Med. Chem., 1975) |
Why This Matters
The substantially lower urinary abundance of this minor metabolite means that analytical methods for impurity quantification require higher sensitivity detection limits compared to methods targeting major metabolites, directly impacting instrument selection and method validation protocols during pharmaceutical quality control.
- [1] Vickers, S., Stuart, E. K., & Hucker, H. B. (1975). Further studies on the metabolism of carbidopa, (minus)-L-alpha-hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid monohydrate, in the human, Rhesus monkey, dog, and rat. Journal of Medicinal Chemistry, 18(2), 134–138. doi:10.1021/jm00236a004. PMID: 804550. View Source
